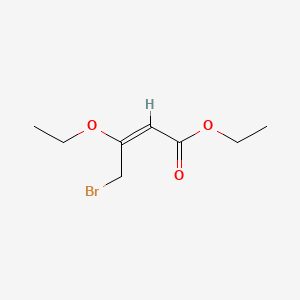

Ethyl 4-bromo-3-ethoxy-2-butenoate

Description

Contextual Significance in Modern Synthetic Methodologies

The utility of Ethyl 4-bromo-3-ethoxy-2-butenoate is most pronounced in its role as a synthon for the preparation of heterocyclic compounds. Research has demonstrated its successful application in the synthesis of novel derivatives of 1,4-benzoxazines and pyrrole-2-ones. yu.edu.joresearchgate.net

In these synthetic schemes, the (2E)-isomer, Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, serves as a key electrophilic starting material. yu.edu.joresearchgate.net For instance, it can undergo nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile. This reactivity is central to its use in constructing larger molecules. One documented pathway involves the reaction of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with nitrophenols to form ether-linked intermediates, which are then transformed into 1,4-benzoxazine derivatives. yu.edu.joresearchgate.net

Another significant application is in the synthesis of tetramic acid derivatives, specifically 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net This synthesis is achieved through the reaction of the bromo-ester with various anilines. The reaction proceeds via an initial N-alkylation, followed by a C-amination/cyclization reaction to yield the final pyrrol-2-one structures. researchgate.net These examples highlight the compound's role as a versatile precursor, enabling the construction of varied heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

Stereochemical Considerations: E/Z Isomers of this compound

The presence of a carbon-carbon double bond in this compound gives rise to geometric isomerism, resulting in two distinct stereoisomers: the (E)-isomer and the (Z)-isomer. youtube.com These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the double bond. The relative positioning of the high-priority groups on each carbon of the double bond determines the E/Z designation. youtube.com

The (E)-isomer, where the high-priority groups are on opposite sides of the double bond, is often the more thermodynamically stable and more commonly utilized isomer in documented syntheses. yu.edu.jomdpi.com However, the selective synthesis or isomerization to the less stable (Z)-isomer is a topic of significant interest in stereocontrolled synthesis, as the geometry of the double bond can profoundly influence the stereochemical outcome of subsequent reactions. nih.gov

Recent advancements in photochemistry have provided methods for the E → Z isomerization of activated olefins, often using visible light and a photocatalyst. mdpi.comresearchgate.netnih.gov These methods operate by exciting the E-isomer to a higher energy state, from which it can relax to either isomer. By exploiting subtle differences in the photophysical properties of the E and Z isomers, a directional isomerization towards the less stable Z-isomer can be achieved. researchgate.netnih.gov While much of this research has focused on cinnamates and other activated alkenes, the principles are applicable to systems like this compound. mdpi.comrsc.org The ability to control the E/Z configuration is crucial as it allows for precise control over the three-dimensional structure of the final products.

Interactive Data Table: Properties of E/Z Isomers

Below are the computed physical and chemical properties for the (E) and (Z) isomers of this compound.

| Property | (E)-Isomer (from PubChem CID: 6376123) | (Z)-Isomer (from PubChem CID: 5708790) |

| Molecular Formula | C₈H₁₃BrO₃ | C₈H₁₃BrO₃ |

| Molecular Weight | 237.09 g/mol | 237.09 g/mol |

| IUPAC Name | ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | ethyl (2Z)-4-bromo-3-ethoxybut-2-enoate |

| InChIKey | FYYMWILFRUUBCX-YRNVUSSQSA-N | FYYMWILFRUUBCX-ALCCZGGFSA-N |

| Canonical SMILES | CCOC(=C/C(=O)OCC)\CBr | CCO/C(=C\C(=O)OCC)/CBr |

| XLogP3 | 1.6 | 1.6 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Rotatable Bond Count | 5 | 5 |

Structure

3D Structure

Properties

CAS No. |

1116-50-3 |

|---|---|

Molecular Formula |

C8H13BrO3 |

Molecular Weight |

237.09 g/mol |

IUPAC Name |

ethyl 4-bromo-3-ethoxybut-2-enoate |

InChI |

InChI=1S/C8H13BrO3/c1-3-11-7(6-9)5-8(10)12-4-2/h5H,3-4,6H2,1-2H3 |

InChI Key |

FYYMWILFRUUBCX-UHFFFAOYSA-N |

SMILES |

CCOC(=CC(=O)OCC)CBr |

Canonical SMILES |

CCOC(=CC(=O)OCC)CBr |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Bromo 3 Ethoxy 2 Butenoate

Established Synthetic Routes

The synthesis of ethyl 4-bromo-3-ethoxy-2-butenoate predominantly relies on the introduction of a bromine atom at the C-4 position of an ethyl 3-ethoxy-2-butenoate backbone. The choice of brominating agent and reaction conditions can influence the outcome and selectivity of the reaction.

Allylic Bromination Strategies (e.g., N-Bromosuccinimide mediated)

A common and effective method for the synthesis of this compound is through allylic bromination of ethyl 3-ethoxy-2-butenoate using N-Bromosuccinimide (NBS). researchgate.netlookchem.com This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism. manac-inc.co.jp The reaction is typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), or by photo-irradiation and is carried out in a non-polar solvent like carbon tetrachloride. researchgate.netmanac-inc.co.jp

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. manac-inc.co.jp This radical then abstracts a hydrogen atom from the allylic position (the carbon adjacent to the double bond) of ethyl 3-ethoxy-2-butenoate, forming a resonance-stabilized allylic radical. youtube.commasterorganicchemistry.com This intermediate is key to the selectivity of the reaction. The newly formed hydrogen bromide (HBr) reacts with another molecule of NBS to produce a low concentration of molecular bromine (Br2) in situ. masterorganicchemistry.com This low concentration is crucial to prevent the competing reaction of electrophilic addition of bromine to the double bond. masterorganicchemistry.com The allylic radical then reacts with the generated Br2 to yield the desired product, this compound, and another bromine radical, which continues the chain reaction. youtube.com

| Reagents | Initiator/Conditions | Solvent | Product | Reference |

| N-Bromosuccinimide | AIBN (catalytic amount), reflux | Carbon tetrachloride | Ethyl 4-bromo-3-methylbut-2-enoate | researchgate.net |

| N-Bromosuccinimide | Not specified | Carbon tetrachloride | Ethyl 4-bromo-3-ethoxy-2-butenoic acid ethyl ester | lookchem.com |

| N-Bromosuccinimide, dibenzoyl peroxide | Not specified | Carbon tetrachloride | Ethyl 4-bromo-3-ethoxy-2-butenoic acid ethyl ester | lookchem.com |

Note: The first entry in the table refers to a structurally similar compound, ethyl 4-bromo-3-methylbut-2-enoate, to illustrate the general conditions for this type of reaction.

Bromination with Molecular Bromine

Direct bromination using molecular bromine (Br2) is another potential route, though it can be less selective than using NBS. The direct addition of Br2 to an alkene is a common reaction, and in the case of ethyl 3-ethoxy-2-butenoate, this could lead to the formation of a vicinal dibromide as a side product. masterorganicchemistry.com However, under specific conditions, bromination at the allylic position can be achieved. The success of this method often depends on controlling the reaction conditions to favor radical substitution over electrophilic addition.

Precursors and Starting Materials (e.g., ethyl 3-ethoxy-2-butenoate)

The primary and essential precursor for the synthesis of this compound is ethyl 3-ethoxy-2-butenoate. yu.edu.joresearchgate.net This starting material can be synthesized by reacting ethyl acetoacetate (B1235776) with triethyl orthoformate in the presence of an alcohol like absolute methanol. researchgate.net Ethyl 3-ethoxy-2-butenoate exists as a mixture of (E) and (Z) isomers.

| Precursor | CAS Number | Molecular Formula | Molecular Weight | Reference |

| Ethyl 3-ethoxy-2-butenoate | 998-91-4 / 57592-45-7 | C8H14O3 | 158.19 g/mol | stenutz.eunih.gov |

| Ethyl acetoacetate | 141-97-9 | C6H10O3 | 130.14 g/mol | researchgate.net |

| Triethyl orthoformate | 122-51-0 | C7H16O3 | 148.20 g/mol | researchgate.net |

Stereoselective Synthesis Approaches for this compound

The double bond in this compound can exist as either the (E) or (Z) isomer. Research has shown the synthesis of the (2E) isomer of ethyl 4-bromo-3-ethoxybut-2-enoate. yu.edu.joresearchgate.net The stereochemistry of the final product is often influenced by the stereochemistry of the starting material, ethyl 3-ethoxy-2-butenoate. While the provided research primarily focuses on the synthesis and subsequent reactions of the (2E) isomer, the potential for stereoselective synthesis to favor one isomer over the other exists. yu.edu.joresearchgate.net Such control would likely involve the use of stereoisomerically pure starting materials or the development of stereoselective bromination methods. Further investigation into chiral catalysts or reagents could potentially lead to enantioselective synthesis of specific stereoisomers of this compound.

Reactivity and Mechanistic Studies of Ethyl 4 Bromo 3 Ethoxy 2 Butenoate

Nucleophilic Substitution Reactions at the Brominated Carbon

The most prominent reaction pathway for Ethyl 4-bromo-3-ethoxy-2-butenoate involves the nucleophilic substitution at the C4 position, which is activated by the adjacent ethoxy-vinyl group. The bromine atom serves as a good leaving group, facilitating its displacement by a range of nucleophiles.

Reactions with Amines (e.g., anilines, 2-amino-1,3-thiazole)

Amines readily act as nucleophiles, attacking the C4 carbon to displace the bromide ion. This reaction is a classical SN2 type substitution. For instance, reaction with an amine like morpholine (B109124) leads to the direct substitution product. researchgate.net Similarly, anilines and heterocyclic amines such as 2-amino-1,3-thiazole are expected to react in a similar fashion to form the corresponding N-substituted products. researchgate.netijcce.ac.ir The reaction with anilines can lead to the formation of intermediates for 1,4-benzoxazines, while reactions with aminothiazoles are a known route to complex heterocyclic structures. researchgate.netnih.gov

| Reactant 1 | Reactant 2 (Amine) | Expected Product |

|---|---|---|

| This compound | Aniline (B41778) | Ethyl 3-ethoxy-4-(phenylamino)-2-butenoate |

| This compound | 2-amino-1,3-thiazole | Ethyl 3-ethoxy-4-(1,3-thiazol-2-ylamino)-2-butenoate |

| This compound | Morpholine | Ethyl 3-ethoxy-4-morpholino-2-butenoate. researchgate.net |

Reactions with Phenols

In the presence of a base, phenols are converted to their corresponding phenoxide ions. These phenoxides are potent nucleophiles that can attack the brominated carbon of this compound. This results in the formation of an ether linkage, yielding ethyl 3-ethoxy-4-phenoxy-2-butenoate derivatives. Research has shown the successful synthesis of ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate and its 4-nitro isomer via this pathway. researchgate.net

| Reactant 1 | Reactant 2 (Phenol Derivative) | Resulting Product |

|---|---|---|

| This compound | 2-Nitrophenol | Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate. researchgate.net |

| This compound | 4-Nitrophenol | Ethyl (2E)-3-ethoxy-4-(4-nitrophenoxy)but-2-enoate. researchgate.net |

Reactions Involving the Alpha,Beta-Unsaturated Ester Moiety

The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon (C2) electrophilic and susceptible to attack by certain nucleophiles.

Michael Addition Reactions

The Michael reaction, or conjugate addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org While many nucleophiles react at the C4 position of this compound, some, particularly stabilized carbanions or certain other soft nucleophiles, can favor a Michael-type addition. masterorganicchemistry.comlibretexts.org

For example, studies on similar substrates show that nucleophiles like potassium cyanide can initiate a Michael addition, which is often followed by a subsequent intramolecular cyclization reaction to form cyclopropane (B1198618) derivatives. researchgate.net The general mechanism proceeds in three steps: formation of a nucleophile (often an enolate), conjugate addition to the electrophilic double bond, and subsequent protonation. masterorganicchemistry.com The competition between direct substitution at C4 and Michael addition at C2 depends on the nature of the nucleophile, the solvent, and the reaction conditions.

| Nucleophile Type (Michael Donor) | Potential Reaction Pathway | Example Product Type |

|---|---|---|

| Enolates (from β-keto esters, malonic esters). libretexts.org | Conjugate addition to the C2-C3 double bond. | 1,5-dicarbonyl compounds. libretexts.org |

| Amines. masterorganicchemistry.com | Can undergo conjugate addition, though often competes with direct substitution. | β-amino esters. |

| Cyanide (e.g., KCN). researchgate.net | Michael addition followed by intramolecular cyclization. | Cyclopropane derivatives. researchgate.net |

Wittig-type Reactions and Related Olefination Transformations

The classical Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphonium (B103445) ylide. thermofisher.com It is important to note that esters, like the one present in this compound, are generally not reactive toward the ylides used in standard Wittig reactions. thermofisher.com

However, related transformations can achieve olefination. The Horner-Wadsworth-Emmons (HWE) reaction, a variant of the Wittig reaction, employs phosphonate (B1237965) carbanions which are more reactive than traditional ylides. thermofisher.com The HWE reaction is particularly effective for creating α,β-unsaturated esters from aldehydes. acs.orgnih.gov Therefore, for a Wittig-type reaction to occur on this substrate, the ester group would typically first need to be reduced to the corresponding aldehyde. This aldehyde could then undergo a Wittig or HWE reaction to extend the carbon chain and form a new double bond. nih.govnih.gov

Free-Radical Addition Reactions

The carbon-carbon double bond in α,β-unsaturated esters can also undergo free-radical addition reactions. libretexts.org In such a reaction, a radical species adds across the double bond. The mechanism typically involves three stages: initiation (formation of the radical), propagation (addition of the radical to the alkene and abstraction of an atom to regenerate the radical), and termination (combination of two radicals). byjus.com

For α,β-unsaturated esters, the addition of an alkyl radical can occur, and the regioselectivity can sometimes be influenced by the presence of Lewis acids. acs.orgrsc.org Another relevant process is allylic bromination, where a bromine radical selectively abstracts a hydrogen atom from the carbon adjacent to a double bond. masterorganicchemistry.comlibretexts.org In the case of this compound, the molecule already contains a bromine atom, but it could theoretically react with radical initiators or other radical species across its C=C bond. For instance, photoredox-catalyzed radical hydroboration has been shown to be effective for α,β-unsaturated esters, leading to regioselective borylation. nih.gov

Applications of Ethyl 4 Bromo 3 Ethoxy 2 Butenoate As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

The strategic placement of reactive sites within ethyl 4-bromo-3-ethoxy-2-butenoate makes it an ideal starting material for the synthesis of various heterocyclic systems.

Synthesis of 1,4-Benzoxazines and their Derivatives

This compound serves as a key synthon in the preparation of 1,4-benzoxazine derivatives. yu.edu.jo The synthesis involves an initial reaction to form ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate. yu.edu.joresearchgate.net This intermediate then undergoes a reductive cyclization reaction. researchgate.net Specifically, the nitro group is reduced to an amine, which subsequently participates in an intramolecular Michael addition to yield the 1,4-benzoxazine ring system. researchgate.net This method provides a direct route to functionalized ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetates. yu.edu.jo The 1,4-benzoxazine scaffold is a privileged structure found in numerous biologically active compounds. yu.edu.jo

Preparation of Pyrrol-2-ones (Tetramic Acids) and Related Lactams

The reaction of this compound with primary amines or anilines provides a straightforward pathway to substituted pyrrol-2-ones, also known as tetramic acids. yu.edu.jo This transformation proceeds through a C-amination/cyclization sequence. researchgate.net The reaction with substituted anilines can lead to the formation of 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 4-ethoxy-1-(substituted phenyl)-1,5-dihydro-2H-pyrrol-2-ones. yu.edu.jo The pyrrolidine-2,4-dione (B1332186) (tetramic acid) ring system is a core component of many natural products with a broad spectrum of biological activities. yu.edu.jo

Formation of Furyl-, Thienyl-, and Pyrrolylacetates

The versatility of this compound extends to the synthesis of various five-membered heterocyclic acetates. While direct synthesis of furyl-, thienyl-, and pyrrolylacetates from this specific bromoester is not extensively detailed in the provided context, its analogous reactivity suggests potential pathways. The general strategy would involve the reaction of the bromoester with appropriate nucleophiles, such as furan, thiophene, or pyrrole (B145914) derivatives, under conditions that facilitate substitution of the bromine atom and subsequent manipulation of the side chain to afford the desired acetate. The core reactivity demonstrated in the synthesis of other heterocycles underscores its potential as a precursor to these important structural motifs.

Role in the Synthesis of Advanced Organic Intermediates

This compound is a valuable precursor for creating more complex organic intermediates. Its ability to undergo various transformations allows for the introduction of diverse functionalities. For instance, its reaction with nitrophenols to form ethyl (2E)-3-ethoxy-4-(nitrophenoxy)but-2-enoates demonstrates its utility as an alkylating agent. yu.edu.joresearchgate.net These nitrophenoxy butenoate derivatives can then be further elaborated, for example, through reduction of the nitro group, to introduce an amino functionality, which can participate in subsequent cyclization reactions. researchgate.net This stepwise approach enables the construction of intricate molecular architectures from a relatively simple starting material.

Utility in the Synthesis of Pharmaceutical and Agrochemical Precursors

The heterocyclic and open-chain compounds derived from this compound are often precursors to molecules with potential applications in the pharmaceutical and agrochemical sectors. The 1,4-benzoxazine core, for instance, is a key feature in a range of compounds with therapeutic and pesticidal properties. yu.edu.jo Similarly, the tetramic acid moiety is present in a variety of natural products that exhibit potent antiviral, antibiotic, antifungal, and antitumor activities. yu.edu.jo The ability to readily access these valuable scaffolds through reactions involving this compound highlights its significance in the early stages of drug discovery and agrochemical development. The compound itself is recognized as a building block in chemical synthesis. sigmaaldrich.comsigmaaldrich.com

Advanced Characterization and Spectroscopic Analysis of Ethyl 4 Bromo 3 Ethoxy 2 Butenoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H-NMR and ¹³C-NMR spectra provide information about the electronic environment of each nucleus, while coupling constants reveal connectivity.

For ethyl (2E)-4-bromo-3-ethoxybut-2-enoate , detailed NMR data has been reported. researchgate.net In the ¹H-NMR spectrum, specific proton signals confirm the presence of the ethyl ester and ethoxy groups, as well as the vinyl and bromomethyl protons. The ¹³C-NMR spectrum complements this by identifying each unique carbon atom, from the carbonyl carbon of the ester to the carbon bearing the bromine atom.

¹H-NMR Data for Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₃ (ester) | 1.13 | triplet | 7.09 |

| CH₃ (ethoxy) | 1.17 | triplet | 6.43 |

| OCH₂ (ester) | 4.03 | quartet | 7.09 |

| OCH₂ (ethoxy) | 3.87 | quartet | 6.43 |

| =CH | 5.21 | singlet | - |

| CH₂Br | 5.25 | singlet | - |

¹³C-NMR Data for Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate

| Carbon | Chemical Shift (δ) ppm |

| C=O | 167.32 |

| C-Br | 56.96 |

| =C-OEt | 166.68 |

| =CH | 94.67 |

| OCH₂ (ester) | 65.75 |

| OCH₂ (ethoxy) | 65.11 |

| CH₃ (ester) | 14.58 |

| CH₃ (ethoxy) | 14.24 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate exhibits characteristic absorption bands that confirm its structure. researchgate.net The presence of a strong absorption band around 1675 cm⁻¹ is indicative of the C=O stretching of the α,β-unsaturated ester. Another significant band at approximately 1630 cm⁻¹ corresponds to the C=C stretching of the alkene. researchgate.net

Characteristic IR Absorption Bands for Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ester) | 1675 |

| C=C (Alkene) | 1630 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and investigating the fragmentation pattern of a compound. For ethyl (2Z)-4-bromo-3-ethoxy-2-butenoate , the molecular weight has been confirmed to be 237.09 g/mol . sigmaaldrich.comnih.govsigmaaldrich.compharmaffiliates.com The mass spectrum of its isomer, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate , has been analyzed using high-resolution mass spectrometry (HRMS). researchgate.net The experimentally determined mass-to-charge ratio (m/z) of the molecular ion peak confirms the elemental composition of the molecule.

Mass Spectrometry Data for an Isomer of Ethyl 4-bromo-3-ethoxy-2-butenoate

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 305.9946 | 305.9943 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements within a compound, serving as a final verification of its empirical and molecular formula. The molecular formula for this compound is C₈H₁₃BrO₃. sigmaaldrich.comnih.gov For a derivative of the (2E) isomer, ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate , elemental analysis was performed to confirm its composition. researchgate.net

Elemental Analysis Data for Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate

| Element | Calculated (%) | Found (%) |

| C | 54.55 | 54.59 |

| H | 3.66 | 3.71 |

| N | 12.72 | 13.01 |

Theoretical and Computational Investigations of Ethyl 4 Bromo 3 Ethoxy 2 Butenoate

Molecular Structure and Conformation Analysis (e.g., DFT studies)

A foundational aspect of understanding any chemical compound is the detailed analysis of its three-dimensional structure and conformational possibilities. For Ethyl 4-bromo-3-ethoxy-2-butenoate, this would involve determining the most stable arrangement of its atoms in space. Density Functional Theory (DFT) is a powerful and widely used computational method for such investigations.

DFT calculations could predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be given to the planarity of the α,β-unsaturated ester system and the rotational barriers around the C-O and C-C single bonds of the ethoxy group. The presence of the bromine atom and the ethoxy group introduces steric and electronic effects that would influence the preferred conformation. A conformational search, followed by geometry optimization of the resulting structures using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), would be necessary to identify the global minimum on the potential energy surface.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT) This table is illustrative and represents the type of data that would be generated from DFT calculations. The values are not based on actual experimental or computational results.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=C | 1.34 |

| C-C | 1.48 | |

| C=O | 1.21 | |

| C-O (ester) | 1.35 | |

| C-O (ethoxy) | 1.37 | |

| C-Br | 1.90 | |

| **Bond Angles (°) ** | C=C-C | 122 |

| C-C=O | 125 | |

| C-O-C (ester) | 117 | |

| C-C-Br | 110 |

Electronic Properties and Reactivity Descriptors (e.g., Frontier Molecular Orbital Theory, Fukui functions, electrophilicity)

The electronic structure of a molecule governs its reactivity. Computational chemistry provides a suite of tools to probe these properties.

Frontier Molecular Orbital Theory (FMOT) focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the likely sites for nucleophilic and electrophilic attack, respectively. The α,β-unsaturated system suggests that the π and π* orbitals will be significantly involved in the frontier orbitals.

Fukui functions are another concept derived from DFT that helps in identifying reactive sites in a molecule. wikipedia.orgscm.com These functions describe the change in electron density at a given point in the molecule when an electron is added or removed. wikipedia.orgscm.com By calculating the Fukui functions (f+, f-, and f0), one can predict the most likely sites for nucleophilic attack (where f+ is largest), electrophilic attack (where f- is largest), and radical attack (where f0 is largest).

Electrophilicity indices provide a quantitative measure of a molecule's ability to accept electrons. These global reactivity descriptors are valuable for comparing the reactivity of different compounds.

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for this compound This table is illustrative and represents the type of data that would be generated from computational analysis. The values are not based on actual published results.

| Descriptor | Predicted Value (Arbitrary Units) | Interpretation |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Global Electrophilicity Index (ω) | 2.5 eV | Measure of electrophilic character |

| Fukui Function (f+) Maxima | C4 (carbon bonded to Br) | Most probable site for nucleophilic attack |

| Fukui Function (f-) Maxima | C2 | Most probable site for electrophilic attack |

Mechanistic Insights through Computational Modeling of Reaction Pathways

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, which is used in organic synthesis, this approach could be used to study its behavior in various reactions. For instance, in a nucleophilic substitution reaction where the bromide is displaced, computational modeling could map the entire reaction pathway.

This would involve locating the transition state structure connecting the reactants and products. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the reaction rate. Furthermore, the nature of the transition state can confirm whether the reaction proceeds through, for example, an SN2 or a Michael addition-elimination pathway. Isotopic labeling studies, in conjunction with computational modeling, could provide further validation of the proposed mechanism.

Future Perspectives and Research Directions in Ethyl 4 Bromo 3 Ethoxy 2 Butenoate Chemistry

Exploration of Novel Synthetic Applications and Molecular Scaffolds

The primary utility of ethyl 4-bromo-3-ethoxy-2-butenoate lies in its role as a flexible building block, or synthon, for the construction of various heterocyclic compounds. A notable application is in the synthesis of 1,4-benzoxazines and pyrrole-2-ones, which are recognized for their biological importance.

Research has demonstrated that ethyl (2E)-4-bromo-3-ethoxybut-2-enoate can be successfully employed to prepare new ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetates and substituted 1,5-dihydro-2H-pyrrol-2-ones. acs.orgtandfonline.comresearchgate.net The reaction pathways often involve initial substitution of the bromine atom followed by intramolecular cyclization reactions. For instance, the reaction with substituted anilines can lead to the formation of tetramic acid derivatives or methyl tetramates, depending on the electronic nature of the substituents on the aniline (B41778) ring. acs.org

Future investigations will likely focus on expanding the library of accessible heterocyclic systems. The reactivity of the vinyl bromide and the ester functionality, coupled with the influence of the ethoxy group, provides multiple avenues for derivatization. Exploration into reactions with a wider array of nucleophiles and bifunctional molecules could lead to the discovery of novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound

| Starting Material | Reagents | Resulting Scaffold | Reference |

| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | 2-aminophenols | 1,4-Benzoxazines | acs.orgtandfonline.com |

| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | Substituted anilines | Pyrrol-2-ones (Tetramic acids) | acs.orgtandfonline.com |

Development of Greener and More Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. Future research concerning this compound will undoubtedly be directed towards developing more sustainable and environmentally friendly methods for its synthesis and subsequent transformations.

Current synthetic methods may rely on traditional techniques that involve hazardous reagents and generate significant waste. Future approaches could explore:

Alternative Solvents: Replacing conventional organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. The use of aqueous micellar conditions has shown promise in other areas of synthesis for reducing the environmental impact.

Energy Efficiency: Investigating the use of alternative energy sources like ultrasound or microwave irradiation to potentially shorten reaction times and reduce energy consumption. tandfonline.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. This could involve exploring catalytic reactions that avoid the use of stoichiometric reagents.

By focusing on these areas, the environmental footprint associated with the chemistry of this compound can be significantly reduced.

Investigation of Catalytic and Organometallic Transformations

The development of novel catalytic systems is a cornerstone of modern synthetic chemistry. For this compound, there is considerable scope for exploring a range of catalytic and organometallic transformations to enhance its synthetic utility.

Future research could focus on:

Cross-Coupling Reactions: The vinyl bromide moiety of the molecule is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the synthesis of a diverse range of complex molecules.

C-H Activation: Direct functionalization of C-H bonds in the presence of the bromo-ethoxy-butenoate core could provide highly efficient and atom-economical routes to more complex structures.

Organocatalysis: The use of small organic molecules as catalysts offers a more sustainable alternative to traditional metal-based catalysts. nih.govnih.govrsc.org Investigating organocatalytic transformations with this compound could lead to new, metal-free synthetic methodologies.

The application of modern organometallic and catalytic methods to this versatile substrate is a promising area for future investigation, with the potential to unlock new synthetic pathways and molecular diversity. numberanalytics.commdpi.commdpi.com

Advancements in Stereocontrol and Asymmetric Synthesis utilizing this compound

Achieving control over the three-dimensional arrangement of atoms in a molecule is a critical challenge in modern organic synthesis, particularly in the preparation of biologically active compounds. Future research on this compound will likely place a strong emphasis on the development of stereocontrolled and asymmetric synthetic methods.

Key areas for exploration include:

Diastereoselective Reactions: For reactions that generate a new stereocenter, controlling the diastereoselectivity will be crucial. This can be influenced by the existing stereochemistry of the double bond and the reaction conditions.

Enantioselective Catalysis: The development of chiral catalysts, whether metal-based or organocatalytic, could enable the synthesis of specific enantiomers of products derived from this compound. This is of paramount importance for pharmaceutical applications where often only one enantiomer is therapeutically active.

Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule can direct the stereochemical course of a reaction. wikipedia.orgresearchgate.netyoutube.comrsc.org This well-established strategy could be applied to control the formation of new stereocenters in reactions involving this compound.

By advancing the stereocontrol of reactions involving this compound, chemists can unlock its full potential for the synthesis of enantiomerically pure and complex target molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-bromo-3-ethoxy-2-butenoate, and how can purity be ensured?

- Methodology : The synthesis typically involves bromination of ethyl 3-ethoxy-2-butenoate using reagents like under radical initiation or photolytic conditions. A two-step approach may include esterification of 3-ethoxy-2-butenoic acid followed by bromination at the 4-position. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or fractional distillation. Purity (>90%) is confirmed by GC-MS and (e.g., δ ~4.2 ppm for ethoxy group, δ ~6.3 ppm for α,β-unsaturated ester protons) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodology :

- NMR : and NMR identify functional groups (e.g., ethoxy, bromo, ester). Key signals include (δ 1.3–1.4 ppm, triplet) and the conjugated alkene (δ 5.8–6.5 ppm).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, confirming bond angles (e.g., C-Br ~1.9 Å) and dihedral angles between the ethoxy and bromo groups .

- IR : Strong ester carbonyl stretch (~1740 cm) and C-Br vibration (~560 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data interpretation for this compound?

- Methodology : Discrepancies in NMR coupling constants (e.g., alkene protons) or crystallographic bond lengths may arise from conformational flexibility or solvent effects. Cross-validate data using:

- DFT Calculations : Compare computed chemical shifts (e.g., Gaussian 16, B3LYP/6-31G*) with experimental results.

- Variable-Temperature NMR : Assess rotational barriers of the ethoxy group to explain splitting patterns .

Q. What reaction pathways dominate in substitution reactions involving this compound?

- Methodology : The bromo group undergoes nucleophilic substitution (S2) with amines or thiols, while the α,β-unsaturated ester participates in Michael additions. For example:

- Amination : Reaction with benzylamine in DMF at 80°C yields ethyl 4-(benzylamino)-3-ethoxy-2-butenoate (80% yield).

- Thiolation : Treatment with sodium thiophenolate in THF produces the thioether derivative. Monitor reactions via TLC and isolate products via flash chromatography .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with transition-metal catalysts (e.g., Pd for cross-coupling).

- Docking Studies : Analyze binding affinity with enzymes (e.g., hydrolases) using AutoDock Vina.

- Reactivity Indices : Calculate Fukui indices to identify electrophilic (C-Br) and nucleophilic (ester carbonyl) sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.